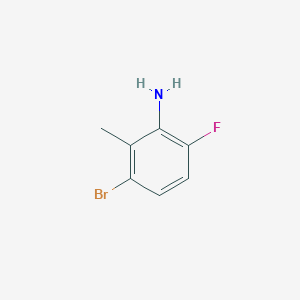

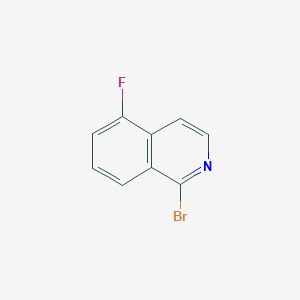

3-Bromo-6-fluoro-2-methylaniline

Übersicht

Beschreibung

3-Bromo-6-fluoro-2-methylaniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important organic intermediate (building block) to synthesize substituted aniline products .

Synthesis Analysis

A practical synthesis of a PI3K inhibitor under noncryogenic conditions via functionalization of a lithium triarylmagnesiate intermediate has been reported .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-6-fluoro-2-methylaniline: is a valuable intermediate in organic synthesis. It can be used to synthesize various organic compounds, including pharmaceuticals and agrochemicals. Its bromo and fluoro substituents are particularly useful for further functionalization through cross-coupling reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used to create potential drug candidates, especially in the development of kinase inhibitors which are significant in cancer treatment .

Material Science

The presence of halogen atoms makes 3-Bromo-6-fluoro-2-methylaniline a candidate for the synthesis of advanced materials. It can be incorporated into polymers or used to modify surfaces to enhance material properties like thermal stability and chemical resistance .

Catalysis

This compound can be used in the development of catalytic systems. Its structure allows for the creation of ligands that can bind to metals and facilitate various catalytic processes, which are crucial in industrial chemistry .

Analytical Standards

Due to its defined structure and properties, 3-Bromo-6-fluoro-2-methylaniline can be employed as an analytical standard. It helps in the calibration of instruments and validation of analytical methods in chemical analysis .

Fluorescence Studies

The fluorine atom in 3-Bromo-6-fluoro-2-methylaniline can be utilized in fluorescence studies. Compounds containing fluorine are often used as probes in biochemistry and molecular biology to study the behavior of biomolecules .

Pesticide Development

The bromine and fluorine substituents in 3-Bromo-6-fluoro-2-methylaniline are beneficial in the design of new pesticides. These halogens can contribute to the pesticidal activity, making it a useful compound in agricultural research .

Environmental Chemistry

This compound can also be used in environmental chemistry research to study the degradation of halogenated anilines and their impact on the environment. Understanding its breakdown can help in assessing the ecological risks of related chemicals .

Safety and Hazards

The safety information for 3-Bromo-6-fluoro-2-methylaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds, such as mdl compounds, are known to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .

Mode of Action

It’s worth noting that similar compounds, like mdl compounds, increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .

Biochemical Pathways

The activation of sirt6 by similar compounds suggests that it may influence pathways related to histone deacetylation and tumor suppression .

Result of Action

Similar compounds have been shown to decrease histone levels in human hepatocellular carcinoma cells, suggesting potential anti-cancer effects .

Eigenschaften

IUPAC Name |

3-bromo-6-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKJWOZKGJHGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290960 | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-methylaniline | |

CAS RN |

1227210-36-7 | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227210-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)